molecular formula C8H16ClN3O2 B1226982 Pentamustine CAS No. 73105-03-0

Pentamustine

Cat. No. B1226982
CAS RN: 73105-03-0
M. Wt: 221.68 g/mol
InChI Key: UOAFGUOASVSLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentamustine is a (2-chloroethy1)nitrosourea compound with antineoplastic activity. Petamustine was never marketed.

Scientific Research Applications

Optical Imaging and Drug Delivery

  • Harnessing Cyanine Reactivity for Optical Imaging and Drug Delivery : Cyanine compounds, including pentamethine cyanines, have been explored for their applications in optical imaging and drug delivery. These compounds, such as Cy5 and Cy7, are valuable for fluorescence-based applications due to their ability to operate in the near-infrared (NIR) range, which is beneficial for both fundamental and clinical applications. Cyanines are also explored for their photochemical reactivity, offering novel chemistries for addressing imaging and drug delivery challenges. For example, novel chemistries manipulating cyanine chromophore can enhance quantum yield and enable super-resolution microscopy. This research highlights the potential of cyanine reactivity in developing probe molecules for imaging and drug delivery in complex settings (Gorka, Nani, & Schnermann, 2018).

Nanomaterials for Biochemical Sensing

  • Nanometer-thick Molecular Monolayer Sensitivity in Plasmonic Oligomers : Research into plasmonic pentamers and quadrumers has demonstrated their high sensitivity to the adsorption of self-assembled nanometer-thick alkanethiol monolayers, highlighting their potential in ultrasensitive biochemical sensing. This study reveals a direct correlation between sensitivity and near-field intensity enhancement and localization in plasmonic "hot" spots, suggesting the use of plasmonic nanoclusters for single-molecule detection and identification (König et al., 2014).

Synthesis and Biotransformation for Treatment of Protozoal Diseases

  • Diacetyldiamidoximeester of Pentamidine as a Prodrug : A study on pentamidine, an antimicrobial agent, explored its prodrug form, diacetyldiamidoximeester, to improve its oral bioavailability. This research involved synthesizing potential metabolites of the double prodrug, studying its conformational structure, and investigating its in vitro and in vivo biotransformation. The findings showed that diacetyldiamidoximeester could be metabolized to pentamidine, indicating a potential alternative drug for protozoal diseases treatment, highlighting the importance of prodrug strategies in enhancing drug properties (Clement, Bürenheide, Rieckert, & Schwarz, 2006).

properties

CAS RN

73105-03-0

Product Name

Pentamustine

Molecular Formula

C8H16ClN3O2

Molecular Weight

221.68 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2,2-dimethylpropyl)-1-nitrosourea

InChI

InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13)

InChI Key

UOAFGUOASVSLPK-UHFFFAOYSA-N

SMILES

CC(C)(C)CNC(=O)N(CCCl)N=O

Canonical SMILES

CC(C)(C)CNC(=O)N(CCCl)N=O

Other CAS RN

73105-03-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

The entire yield of 1-neopentyl-3-(2-chloroethyl) urea (0.08 mol) was dissolved in 120 ml of concentrated HCl:ethanol, 2:1 at 5° C. in a 500 ml round bottom flask equipped with magnetic stirring. Sodium nitrite (5.5 g, 0.08 mol) was dissolved in 30 ml of water and added to the solution over a ten-minute period. Stirring continued for 2 hrs, and the yellow, crystalline precipitate was filtered and washed with five 100 ml portions of chilled distilled water. The product was dried in vacuo for 18 hrs. giving 15 g (84%) which melted with decomposition at 52°-3° C. IR analysis showed peaks at 1730/cm (C=O) and 1520/cm (C--N--H). NMR showed a singlet (9H) at 1 ppm, a doublet (2H, J=6.5 HZ) at 3.3 ppm, a triplet (2H, J=6.5 Hz) at 3.6 ppm, and a triplet (2H, J=6.5 Hz) at 4.2 ppm.
Name
1-neopentyl-3-(2-chloroethyl) urea
Quantity
0.08 mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
( 9H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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